4-Boc-1-Fmoc-2-piperazineacetic acid

Solid-Phase Peptide Synthesis Orthogonal Protecting Group Strategy Peptidomimetic Chemistry

Multi-step peptide synthesis often requires sequential protection/deprotection cycles, increasing step count and reducing yield. 4-Boc-1-Fmoc-2-piperazineacetic acid (CAS 183742-34-9) provides orthogonal Boc and Fmoc protecting groups on a piperazine core with a carboxymethyl side chain, enabling chemoselective deprotection under acidic (TFA) or basic (piperidine) conditions without cross-reactivity. • Reduces synthetic steps by 50% compared to mono-protected analogs. • Enables sequential N-modification at two distinct piperazine nitrogens. • Carboxymethyl spacer at the 2-position offers defined geometry for peptidomimetic design. Delivers consistent ≥98% purity; stored at 2-8°C under moisture-free conditions.

Molecular Formula C26H30N2O6
Molecular Weight 466.5 g/mol
CAS No. 183742-34-9
Cat. No. B122556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Boc-1-Fmoc-2-piperazineacetic acid
CAS183742-34-9
Synonyms2-(Carboxymethyl)-1,4-piperazinedicarboxylic Acid 4-(1,1-Dimethylethyl) 1-(9H-Fluoren-9-ylmethyl) Ester;  2-[1-[[(9H-Fluoren-9-yl)methoxy]carbonyl]-4-(tert-butoxycarbonyl)piperazin-2-yl]acetic Acid
Molecular FormulaC26H30N2O6
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(C(C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-12-13-28(17(15-27)14-23(29)30)25(32)33-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,29,30)
InChIKeyXHEXEZVLDQGZFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Boc-1-Fmoc-2-piperazineacetic acid: Orthogonally Protected Building Block


4-Boc-1-Fmoc-2-piperazineacetic acid (CAS 183742-34-9) is an orthogonally protected, non-natural amino acid derivative featuring a piperazine core simultaneously protected by acid-labile tert-butyloxycarbonyl (Boc) and base-labile fluorenylmethyloxycarbonyl (Fmoc) groups . With a molecular weight of 466.53 g/mol and molecular formula C₂₆H₃₀N₂O₆, this white to off-white crystalline solid possesses a predicted density of 1.261 g/cm³, a topological polar surface area (TPSA) of 96.38 Ų, and a consensus Log P of approximately 3.24 . Its defining structural feature is a carboxymethyl substituent at the piperazine 2-position, which provides a carboxylic acid handle for amide bond formation while maintaining orthogonal protection at both piperazine nitrogens . This compound has been identified as a potential tricyclic farnesyltransferase inhibitor via encoded combinatorial libraries, but its primary commercial utility remains as a versatile building block in solid-phase and solution-phase peptide synthesis, peptidomimetic construction, and medicinal chemistry scaffold diversification . Procurement specifications commonly require ≥95% or ≥98% purity with storage at 2–8°C under moisture-free sealed conditions [1].

Workflow
Solid-phase and solution-phase peptide synthesis, peptidomimetic construction
Selection Logic
Orthogonal Boc/Fmoc protection for sequential, chemoselective deprotection
Use Context
Medicinal chemistry scaffold diversification; carboxymethyl spacer for conformational control

Why 4-Boc-1-Fmoc-2-piperazineacetic acid Cannot Be Substituted


Generic substitution of 4-Boc-1-Fmoc-2-piperazineacetic acid with simpler mono-protected piperazine derivatives (e.g., 4-Fmoc-piperazineacetic acid, CAS 180576-05-0) or regiochemically distinct analogs (e.g., 1-Fmoc-piperazine-2-carboxylic acid) introduces fundamental incompatibilities in multi-step synthetic sequences. Unlike mono-protected variants that offer only a single temporary protecting group, the target compound's orthogonal Boc/Fmoc protection enables sequential, chemoselective deprotection under mutually exclusive conditions—acidic (TFA) for Boc removal versus basic (piperidine) for Fmoc removal—without cross-reactivity . Furthermore, the carboxymethyl side chain at the piperazine 2-position provides a geometrically constrained carboxylic acid attachment point that is absent in simpler piperazine-carboxylic acid regioisomers, directly impacting the spatial orientation and conformational flexibility of the resulting peptide or peptidomimetic backbone [1]. Compounds lacking the Boc group, such as 4-Fmoc-1-piperazineacetic acid (CAS 180576-05-0), exhibit a single available nitrogen for chain extension after Fmoc deprotection, whereas the target compound preserves the second piperazine nitrogen under Boc protection for subsequent orthogonal modification, effectively doubling the synthetic utility per residue [2]. Substitution would therefore necessitate complete redesign of the protection/deprotection sequence, increase step count, and potentially compromise overall synthetic yield and product purity [3].

Lack of orthogonal Boc group limits sequential deprotection
Mono-protected analogs (e.g., 4-Fmoc-piperazineacetic acid) offer only a single deprotection handle, preventing site-selective chain extension.
Absence of carboxymethyl spacer alters backbone geometry
Directly attached carboxylic acids (e.g., 1-Fmoc-piperazine-2-carboxylic acid) change spatial orientation, which may not replicate target conformations.
Single protection handle reduces synthetic versatility
Compounds without the Boc group double the number of additional protection/deprotection cycles needed for dual-site functionalization.

4-Boc-1-Fmoc-2-piperazineacetic acid: Differentiation Evidence vs. Analogs


Orthogonal Protection Enables Sequential Deprotection

4-Boc-1-Fmoc-2-piperazineacetic acid incorporates two orthogonal protecting groups: Fmoc, which is cleaved under basic conditions (e.g., 20% piperidine in DMF), and Boc, which is cleaved under acidic conditions (e.g., 95% TFA) . In contrast, the commercially available analog 4-Fmoc-1-piperazineacetic acid (CAS 180576-05-0) contains only the Fmoc group, providing a single deprotection handle. This orthogonal design allows the target compound to undergo two discrete, sequential deprotection steps without mutual interference, enabling site-selective chain extension at either nitrogen of the piperazine ring [1].

Orthogonal Protection
Head-to-head
2 vs 1 deprotection steps
Supports sequential SPPS without extra protection cycles
Reduces synthetic complexity compared to mono-Fmoc analogs
Solid-Phase Peptide Synthesis Orthogonal Protecting Group Strategy Peptidomimetic Chemistry

Conformational Constraint from Carboxymethyl Spacer

The target compound features a carboxymethyl group (-CH₂COOH) at the piperazine 2-position, introducing a flexible yet geometrically defined spacer between the piperazine ring and the carboxylic acid attachment point . This contrasts with 1-Fmoc-piperazine-2-carboxylic acid, where the carboxylic acid is directly attached to the piperazine ring (C-C bond), and with 4-Fmoc-piperazine-2-(R)-carboxylic acid (CAS 747393-31-3), which also lacks the methylene spacer [1]. The presence of the methylene unit in the target compound increases the distance between the piperazine nitrogen and the carbonyl carbon by approximately 1.5 Å (based on standard C-C bond length), altering the spatial orientation of subsequent amide bonds and potentially reducing steric hindrance during coupling reactions [2].

Carboxymethyl Spacer
Head-to-head
~1.5 Å increased distance
Alters peptide backbone conformation
May reduce steric hindrance vs. direct COOH analogs
Peptidomimetic Design Conformational Constraint Medicinal Chemistry

Moderate Acidity for Aqueous Coupling Conditions

The target compound exhibits a predicted pKa of 4.67 ± 0.10 for the carboxylic acid group, based on computational estimation . This value lies within a moderate acidity range that balances sufficient nucleophilicity of the carboxylate anion for activation (e.g., with HATU or HBTU) against premature deprotonation that could lead to side reactions in aqueous or protic solvent systems. For comparison, simpler Fmoc-protected amino acids such as Fmoc-Gly-OH have reported pKa values of approximately 3.5–4.0, while Fmoc-protected piperazine-carboxylic acids lacking the methylene spacer may exhibit slightly different acidity profiles due to inductive effects from the directly attached piperazine ring [1].

pKa (Predicted)
Class-level
pKa = 4.67 ± 0.10
May support aqueous coupling compatibility
Predicted value; experimental verification recommended
Solution-Phase Peptide Synthesis Aqueous Compatibility Carboxylic Acid Reactivity

Lipophilicity and Solubility for Chromatographic Purification

Computational predictions yield a consensus LogP of approximately 3.24 (range 2.65–3.72 across five models) and an aqueous solubility of 0.0123 mg/mL (LogS = -4.58, classified as 'Moderately Soluble') . In contrast, the comparator 4-Fmoc-1-piperazineacetic acid (CAS 180576-05-0), which lacks the Boc group, has a predicted LogP approximately 1.0–1.5 units lower (estimated ~2.0–2.5) due to reduced hydrophobicity . The increased lipophilicity of the target compound may enhance its retention on reversed-phase HPLC columns (C18) and influence its partitioning in liquid-liquid extraction workflows. Experimental data confirm solubility in common organic solvents including chloroform, methanol, and dimethylformamide .

LogP & Solubility
Data to verify
LogP = 3.24
May enhance RP-HPLC retention
Computational prediction; experimental validation absent
Chromatography Purification Physicochemical Property Prediction

Storage Stability Confirmed by Multiple Vendors

Multiple independent vendor specifications consistently recommend storage of 4-Boc-1-Fmoc-2-piperazineacetic acid at 2–8°C in sealed containers protected from moisture [1]. The compound is described as relatively stable under regular experimental conditions, and vendor COAs typically report purity ≥95% or ≥98% upon shipment . While no published accelerated stability studies comparing this compound directly to analogs were identified in the search corpus, the orthogonally protected piperazine core with both Boc and Fmoc groups is expected to exhibit similar storage stability to other Fmoc/Boc-protected amino acid derivatives . The presence of the Boc group may confer slightly enhanced resistance to base-catalyzed degradation compared to compounds lacking this acid-labile protection.

Storage Stability
Specification review
2–8°C, sealed
Vendor-consistent storage specification
Moisture exclusion recommended for long-term stability
Chemical Stability Storage and Handling Procurement Quality Control

4-Boc-1-Fmoc-2-piperazineacetic acid: Application Scenarios


Sequential Orthogonal Functionalization for SPPS

4-Boc-1-Fmoc-2-piperazineacetic acid is optimally deployed in SPPS workflows requiring two sequential, chemoselective deprotection steps at the same residue. Following Fmoc deprotection with 20% piperidine/DMF, the liberated piperazine nitrogen can undergo acylation or alkylation while the Boc group remains intact on the second nitrogen. Subsequent Boc cleavage with TFA then exposes a second reactive handle for further chain elongation or conjugation. This orthogonal protection strategy reduces the number of synthetic steps by 50% compared to using mono-protected analogs, where additional protection/deprotection cycles would be necessary to achieve equivalent site-selectivity .

Conformationally Constrained Peptidomimetic Scaffolds

The carboxymethyl spacer at the piperazine 2-position introduces a defined geometric relationship between the piperazine ring and the peptide backbone. This feature is particularly valuable in the design of peptidomimetics targeting protein-protein interactions, where precise spatial orientation of pharmacophoric elements is critical for binding affinity. The ~1.5 Å increased distance compared to direct carboxylic acid analogs allows the piperazine ring to adopt distinct conformational ensembles that may better complement shallow binding pockets or avoid steric clashes observed with bulkier, directly attached carboxyl groups [1].

Farnesyltransferase Inhibitor Lead Optimization and SAR

The compound has been identified as a potential tricyclic farnesyltransferase inhibitor using ECliPs encoded combinatorial libraries, establishing its relevance as a starting scaffold for anticancer drug discovery programs targeting Ras-dependent signaling pathways. Researchers engaged in SAR exploration of farnesyltransferase inhibitors may prioritize this building block to systematically vary substituents at either piperazine nitrogen while maintaining the carboxymethyl carboxylic acid as a constant attachment point, enabling rapid analog generation and biological evaluation .

Application
Selection Property
Validation Focus
SPPS orthogonal functionalization
Orthogonal Boc/Fmoc protection
Chemoselective deprotection efficiency, step reduction
Peptidomimetic conformational design
Carboxymethyl spacer geometry
Binding conformation and steric compatibility
Farnesyltransferase inhibitor SAR
Piperazine core with dual derivatization sites
Ras-pathway target engagement and SAR profiling

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